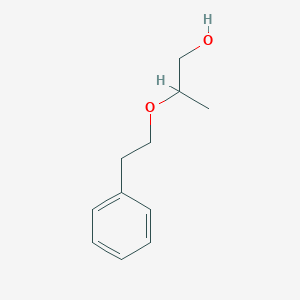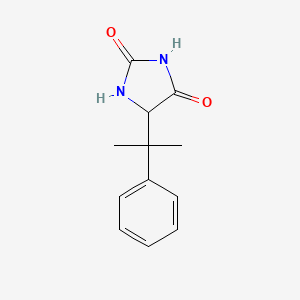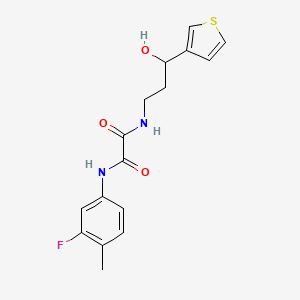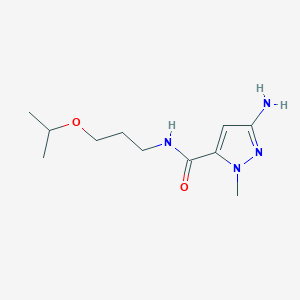
2-(2-Phenylethoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was achieved through lipase-mediated kinetic resolution, indicating the use of enzymatic methods for synthesizing chiral alcohols . Similarly, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones involved the reaction of chloromethyl compounds with alcohols in the presence of sodium hydrogen carbonate . These methods suggest that the synthesis of "2-(2-Phenylethoxy)propan-1-ol" could potentially involve similar strategies, such as the use of catalysts or specific reagents to introduce the phenylethoxy group into a propan-1-ol backbone.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, as seen in the crystal structure of 2-Phenyl-1-phenylthio-1-(tetrahydropyran-2-ylthio)propan-2-ol, which exists as a mixture of diastereoisomers and forms intermolecular hydrogen bonds . This suggests that "this compound" may also exhibit stereoisomerism and could participate in hydrogen bonding due to the presence of a hydroxyl group.
Chemical Reactions Analysis
The chemical reactions of related compounds are diverse. For example, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters in the presence of Lewis acids afforded 4-substituted 2-buten-4-olides . Additionally, the base-catalyzed transformations of 1-organyloxy-3-(2-propynyloxy)propan-2-ols led to the formation of various heterocyclic compounds . These studies indicate that "this compound" could undergo similar reactions, such as esterification or cyclization, under the influence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by their molecular structure. The study of propan-2-ol and water mixtures provides insights into hydrogen bonding and molecular clustering, which are important for understanding the solvation and miscibility of alcohols . The decomposition of propan-2-ol on carbon catalysts, resulting in dehydration and dehydrogenation, highlights the reactivity of the alcohol group and the potential for transformation into different products . These findings suggest that "this compound" would have specific solubility, reactivity, and stability characteristics based on its functional groups and molecular interactions.
Wissenschaftliche Forschungsanwendungen
1. Kinetic Resolution and Synthesis Applications
2-(2-Phenylethoxy)propan-1-ol and related compounds have been utilized in various synthesis and kinetic resolution processes. For instance, lipase-mediated kinetic resolution has been used to prepare enantiomerically pure alcohols, which are key intermediates in synthesizing various compounds (Shimizu, Sugiyama, & Fujisawa, 1996). Similarly, the synthesis of 1-(2-alkynylphenoxy)propan-2-ones catalyzed by iron highlights an economical route for constructing naphthalen-1-ol or anthracen-1-ol skeletons (Wang, Liang, Lei, Zhou, & Li, 2009).
2. Catalysis and Chemical Reactions
The compound and its variants are frequently used in catalysis and chemical reactions. For instance, ruthenium-catalyzed transfer hydrogenation of imines using propan-2-ol in benzene shows high efficiency and turnover frequencies (Samec & Bäckvall, 2002). The study of propan-2-ol decomposition on different carbon catalysts further underscores the compound's role in catalytic processes (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
3. Material Science and Engineering
In material science and engineering, the compound's derivatives are explored for various applications. For example, the study of vapor pressure, density, viscosity, and surface tension of tetrapropylene glycol highlights its relevance in industrial processes (Fendu & Oprea, 2013).
4. Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. For instance, the synthesis and evaluation of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols for Src kinase inhibitory and anticancer activities provide insights into the compound's medicinal potential (Sharma, Sharma, Bhatia, Tiwari, Mandal, Lehmann, Parang, Olsen, Parmar, & Prasad, 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2-phenylethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(9-12)13-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOTSKXUXSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)

![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)


![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
